8-Keto-berberine

Vue d'ensemble

Description

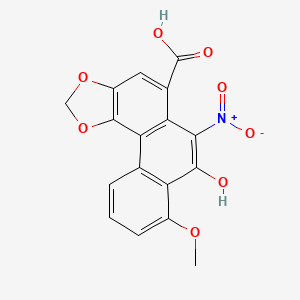

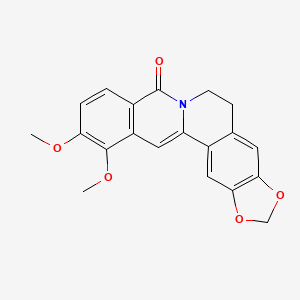

8-Keto-berbérine: est un dérivé de la berbérine non naturellement présent, spécifiquement une protoberbérine 11, 12-oxygénée dérivée de la protoberbérine 9, 10-oxygénée naturellement présente . La berbérine elle-même est un alcaloïde d'isoquinoléine présent dans diverses plantes telles que l'épine-vinette, l'hydraste du Canada et le curcuma des arbres

Mécanisme D'action

Target of Action

8-Keto-berberine, a derivative of berberine, has been found to interact with several cellular and molecular targets. These targets include AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), mitogen-activated protein kinase silent information regulator 1 (SIRT-1), hypoxia-inducible factor 1α (HIF-1α), vascular endothelial growth factor phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), janus kinase 2 (JAK-2), Ca 2+ channels, and endoplasmic reticulum stress . These targets play crucial roles in various cellular processes, including inflammation, apoptosis, autophagy, and oxidative stress .

Mode of Action

This compound interacts with its targets, leading to changes in cellular processes. For instance, it shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways . The compound’s interaction with these targets results in the modulation of these pathways, leading to changes in cellular functions.

Biochemical Pathways

This compound affects several biochemical pathways. It shows anti-inflammatory activity by inhibiting the nuclear factor κB (NF-κB) pathway . It also exhibits antioxidant activity by modulating the AMP-activated protein kinase (AMPK) pathway . Furthermore, it shows antiapoptotic activity by influencing the SIRT-1 signaling pathway . These affected pathways have downstream effects that contribute to the compound’s therapeutic potential.

Pharmacokinetics

Studies on berberine, from which this compound is derived, suggest that it has poor oral absorption and low bioavailability . The absolute bioavailability of berberine was found to be 0.37 ± 0.11% . These properties may impact the bioavailability of this compound, although further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to exert anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic effects . These effects result from the compound’s interaction with its targets and its influence on various biochemical pathways. For instance, it can reduce inflammation by inhibiting the NF-κB pathway , and it can protect against oxidative stress by modulating the AMPK pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the efficacy of berberine, the parent compound of this compound, can be influenced by factors such as pH, temperature, and the presence of other substances . These factors could potentially also influence the action of this compound.

Analyse Biochimique

Cellular Effects

Berberine, a related compound, has been shown to have significant effects on various types of cells and cellular processes . It can reduce inflammation, lower blood sugar levels, improve gut health, and help protect the heart

Molecular Mechanism

The molecular mechanism of action of 8-Keto-berberine is not well-understood. Berberine, a related compound, works in various ways in different tissues and organ systems. A primary mechanism of action is through the AMPK (AMP-activated protein kinase) pathway . Berberine improves the body’s ability to metabolize glucose (sugar) for energy, which is the main reason it’s helpful for people with type 2 diabetes or metabolic syndrome . The AMPK pathway also reduces cell proliferation and cell growth, which helps explain berberine’s weight loss, anti-cancer, and anti-inflammatory effects

Dosage Effects in Animal Models

Berberine has shown remarkable memory-improving activities with multiple mechanisms in multiple memory defects animal models when the dose was 5–260 mg/kg

Metabolic Pathways

Berberine has been shown to regulate the whole-body metabolic response including digestive, circulatory, immune, endocrine, and motor systems through various signaling pathways

Transport and Distribution

Berberine is virtually insoluble in water and has low intestinal absorption which means it has poor bioavailability

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de la 8-Keto-berbérine implique l'oxydation des dérivés de la berbérine. Les conditions de réaction et les réactifs spécifiques utilisés pour cette transformation ne sont pas largement documentés, mais ils impliquent généralement l'utilisation d'oxydants forts dans des conditions contrôlées pour introduire le groupe céto en position 8 .

Méthodes de production industrielle: Les méthodes de production industrielle de la 8-Keto-berbérine ne sont pas bien documentées dans la littérature. Étant donné sa dérivation de la berbérine, il est probable que des techniques d'extraction et de purification similaires utilisées pour la berbérine pourraient être adaptées à la 8-Keto-berbérine. Cela impliquerait l'extraction de la berbérine à partir de sources végétales suivie d'une modification chimique pour introduire le groupe céto.

Analyse Des Réactions Chimiques

Types de réactions: La 8-Keto-berbérine peut subir diverses réactions chimiques, notamment:

Oxydation: Introduction du groupe céto en position 8.

Réduction: Réduction potentielle du groupe céto en groupe hydroxyle.

Substitution: Possibilités de réactions de substitution à diverses positions sur le cycle d'isoquinoléine.

Réactifs et conditions courants:

Oxydation: Oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction: Réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution: Divers nucléophiles en conditions acides ou basiques.

Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendraient des réactifs et des conditions spécifiques utilisés. Par exemple, la réduction de la 8-Keto-berbérine donnerait un dérivé hydroxylé, tandis que les réactions de substitution pourraient introduire divers groupes fonctionnels sur le cycle d'isoquinoléine.

Applications de la recherche scientifique

Chimie:

- Utilisé comme précurseur pour la synthèse d'autres molécules complexes.

- Étudié pour ses propriétés chimiques et sa réactivité uniques.

Biologie:

- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects .

Médecine:

- Applications thérapeutiques potentielles en raison de sa similitude structurale avec la berbérine, connue pour ses bienfaits antidiabétiques, anticancéreux et cardiovasculaires .

Industrie:

- Could be used in the development of new pharmaceuticals or as a chemical intermediate in various industrial processes.

Mécanisme d'action

Le mécanisme d'action de la 8-Keto-berbérine n'est pas entièrement compris, mais il est probable qu'il implique des voies similaires à celles de la berbérine. La berbérine est connue pour activer la voie de la protéine kinase activée par l'AMP (AMPK), qui joue un rôle crucial dans la régulation du métabolisme du glucose et des lipides . Elle interagit également avec diverses cibles moléculaires, notamment les enzymes et les récepteurs impliqués dans les processus métaboliques .

Applications De Recherche Scientifique

Chemistry:

- Used as a precursor for the synthesis of other complex molecules.

- Studied for its unique chemical properties and reactivity.

Biology:

- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects .

Medicine:

- Potential therapeutic applications due to its structural similarity to berberine, which is known for its anti-diabetic, anti-cancer, and cardiovascular benefits .

Industry:

- Could be used in the development of new pharmaceuticals or as a chemical intermediate in various industrial processes.

Comparaison Avec Des Composés Similaires

Composés similaires:

Berbérine: Le composé parent, connu pour sa large gamme d'activités biologiques.

Dihydroberbérine: Un dérivé hydrogéné avec une meilleure biodisponibilité.

Oxyberbérine: Une forme oxydée avec des interactions de liaison améliorées.

Unicité de la 8-Keto-berbérine: La 8-Keto-berbérine est unique en raison de la présence du groupe céto en position 8, ce qui peut conférer des propriétés chimiques et biologiques distinctes par rapport à son composé parent et à ses autres dérivés. Cette modification structurale pourrait potentiellement améliorer sa réactivité et son efficacité dans diverses applications.

Propriétés

IUPAC Name |

18,19-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaen-14-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c1-23-16-4-3-12-14(19(16)24-2)8-15-13-9-18-17(25-10-26-18)7-11(13)5-6-21(15)20(12)22/h3-4,7-9H,5-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATKZQUZLDDMQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)N3CCC4=CC5=C(C=C4C3=C2)OCO5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

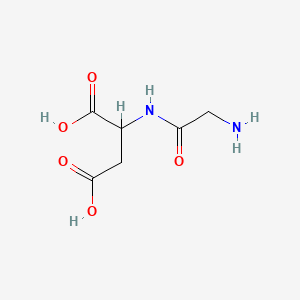

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyloxazolo[4,5-c]pyridine](/img/structure/B3029799.png)

![2-[(5,8-Dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3029806.png)